molecular formula C16H15FN2O3S B5335610 3-FLUORO-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}BENZAMIDE

3-FLUORO-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}BENZAMIDE

Cat. No.: B5335610
M. Wt: 334.4 g/mol
InChI Key: WGVDRWJDXLCSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-FLUORO-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}BENZAMIDE is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a prop-2-en-1-yl group, and a sulfamoyl group attached to a benzamide core. The unique structural features of this compound make it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable benzene derivative to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Acylation: Acylation of the amine group with a suitable acyl chloride to form the benzamide core.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Sulfamoylation: Attachment of the sulfamoyl group through a reaction with a suitable sulfonamide derivative.

    Alkylation: Introduction of the prop-2-en-1-yl group through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the sulfamoyl group.

    Addition: The prop-2-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

    Addition: Hydrochloric acid in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-FLUORO-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-FLUORO-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The fluorine atom and the sulfamoyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-FLUORO-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}BENZAMIDE: Unique due to the presence of both fluorine and sulfamoyl groups.

    N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}BENZAMIDE: Lacks the fluorine atom.

    3-FLUORO-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE: Contains an acetamide group instead of a benzamide group.

Uniqueness

The presence of the fluorine atom in this compound enhances its chemical reactivity and potential biological activity compared to similar compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-fluoro-N-[4-(prop-2-enylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-2-10-18-23(21,22)15-8-6-14(7-9-15)19-16(20)12-4-3-5-13(17)11-12/h2-9,11,18H,1,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVDRWJDXLCSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.